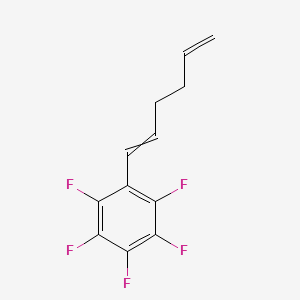
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine is a complex organic compound that features both an aniline and a cyclooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of aniline derivatives with cyclooctylamine under controlled conditions. One common method involves the use of a reductive amination process, where aniline is reacted with cyclooctylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mechanism of Action
The mechanism of action of N1-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets within cells. It may bind to certain proteins or enzymes, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
U-47700: An opioid analgesic with a similar structural framework but different pharmacological properties.
N-(2-anilinoethyl)ethane-1,2-diamine: A structurally related compound with similar chemical properties.
Uniqueness
N~1~-(2-Anilinoethyl)-N~2~-cyclooctylethane-1,2-diamine is unique due to its combination of aniline and cyclooctyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
627524-68-9 |
|---|---|
Molecular Formula |
C18H31N3 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-(2-anilinoethyl)-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H31N3/c1-2-5-9-17(10-6-3-1)20-15-13-19-14-16-21-18-11-7-4-8-12-18/h4,7-8,11-12,17,19-21H,1-3,5-6,9-10,13-16H2 |
InChI Key |
NYRURGAPMPKJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCCNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



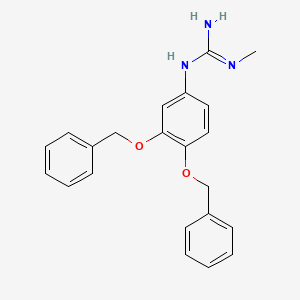
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
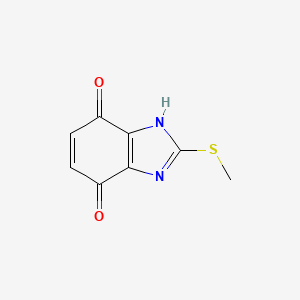
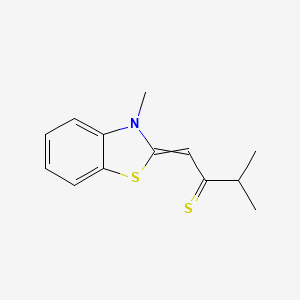
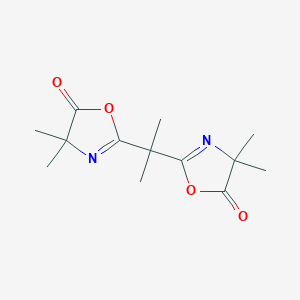
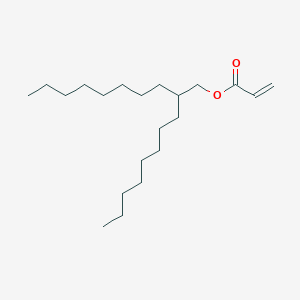
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
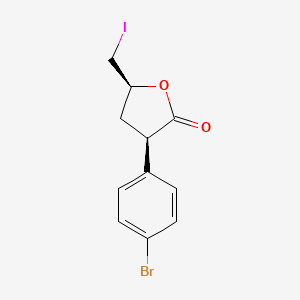
![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
